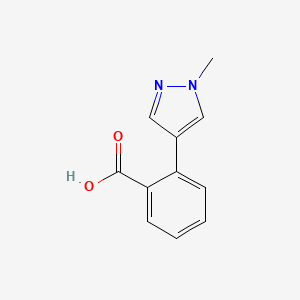

2-(1-Methyl-1H-pyrazol-4-YL)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpyrazol-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-7-8(6-12-13)9-4-2-3-5-10(9)11(14)15/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIQDDSSPIYOFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953076-87-4 | |

| Record name | 2-(1-methyl-1H-pyrazol-4-yl)-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches

Retrosynthetic Analysis and Key Disconnection Points

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. leah4sci.comresearchgate.net For 2-(1-Methyl-1H-pyrazol-4-YL)benzoic acid, the primary disconnection points are the C-C bond between the pyrazole (B372694) and benzene (B151609) rings and the bonds forming the pyrazole ring itself.

Key Disconnection Strategies:

C(aryl)-C(heteroaryl) Bond Disconnection: This is the most logical and common disconnection. It breaks the molecule into two key fragments: a 1-methyl-1H-pyrazol-4-yl synthon and a 2-halobenzoic acid or a related derivative. This approach simplifies the synthesis to the preparation of the two individual rings followed by a cross-coupling reaction. researchgate.net The forward reaction would typically involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling.

Pyrazole Ring Disconnection: The pyrazole ring can be disconnected to reveal a 1,3-dicarbonyl compound and methylhydrazine. mdpi.com This is a fundamental and widely used method for pyrazole synthesis. The specific precursors for the 1-methyl-4-substituted pyrazole would be a functionalized 1,3-dione and methylhydrazine.

Benzoic Acid Functional Group Interconversion (FGI): The carboxylic acid group on the benzene ring can be retrosynthetically derived from other functional groups, such as a methyl group (via oxidation) or a nitrile group (via hydrolysis). This provides flexibility in the choice of starting materials and reaction conditions. researchgate.net

A plausible retrosynthetic pathway is illustrated below:

Image: A retrosynthetic analysis diagram showing the disconnection of this compound into precursor molecules.

Classical Synthetic Routes to the this compound Scaffold

Classical synthetic routes to this scaffold generally involve a multi-step sequence that focuses on the reliable formation of the individual rings followed by their strategic coupling.

Formation of the Pyrazole Ring System

The construction of the 1-methyl-1H-pyrazole ring is a cornerstone of the synthesis. A prevalent and time-tested method is the condensation of a 1,3-dicarbonyl compound with methylhydrazine. mdpi.comorganic-chemistry.org The choice of the 1,3-dicarbonyl precursor is critical as it determines the substitution pattern on the pyrazole ring. For a 4-substituted pyrazole, a precursor with a substituent at the C2 position is required.

Another approach involves the cycloaddition of diazo compounds with alkynes. mdpi.com For instance, a diazo compound generated in situ from a tosylhydrazone can react with a suitable alkyne to form the pyrazole ring. mdpi.com

Table 1: Key Reactions for Pyrazole Ring Formation

| Reaction Type | Reactants | Conditions | Product |

| Condensation | 1,3-Dicarbonyl Compound, Methylhydrazine | Acid or base catalysis | 1-Methyl-1H-pyrazole derivative |

| Cycloaddition | Diazo Compound, Alkyne | Typically uncatalyzed or metal-catalyzed | Substituted pyrazole |

Introduction and Functionalization of the Benzoic Acid Moiety

The benzoic acid portion of the molecule can be sourced from a variety of commercially available starting materials. A common strategy is to use a pre-functionalized benzene ring, such as 2-halobenzoic acid or its ester derivative, which is then ready for coupling. bohrium.com

Alternatively, the carboxylic acid group can be introduced onto the benzene ring at a later stage. For example, a toluene (B28343) derivative can be oxidized to benzoic acid, or an aniline (B41778) can be converted to a nitrile via the Sandmeyer reaction, followed by hydrolysis. The "ortho effect" is an important consideration, where the presence of a substituent at the ortho position can influence the acidity and reactivity of the carboxylic acid group. youtube.comquora.com

Coupling Strategies for Aromatic and Heterocyclic Fragments

The crucial step in assembling the final molecule is the formation of the C-C bond between the pyrazole and benzoic acid fragments. Transition metal-catalyzed cross-coupling reactions are the most effective methods for this transformation.

Suzuki-Miyaura Coupling: This is a widely used and versatile method that involves the reaction of a pyrazole boronic acid or boronate ester with a halobenzoic acid derivative in the presence of a palladium catalyst and a base. researchgate.netnih.gov

Stille Coupling: This reaction couples an organotin compound (e.g., a stannylpyrazole) with an aryl halide or triflate. While effective, the toxicity of organotin reagents is a significant drawback.

Ullmann Condensation: A classical method that involves the copper-catalyzed coupling of an aryl halide with a pyrazole. This reaction often requires harsh conditions (high temperatures) and may result in lower yields compared to palladium-catalyzed methods.

Modern Synthetic Advancements and Green Chemistry Principles

Recent advancements in the synthesis of pyrazole derivatives have focused on improving efficiency, reducing waste, and employing more environmentally friendly methods. nih.govresearchgate.net

Green chemistry principles are increasingly being integrated into synthetic routes. nih.govresearchgate.netthieme-connect.com This includes the use of:

Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or ionic liquids. thieme-connect.comnih.gov

Catalytic Reagents: Using catalytic amounts of reagents instead of stoichiometric amounts to minimize waste. thieme-connect.com

Energy Efficiency: Employing microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. mdpi.com

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net

Catalytic Methods in Synthesis (e.g., Palladium-catalyzed couplings)

Palladium-catalyzed cross-coupling reactions remain at the forefront of modern synthetic strategies for constructing biaryl compounds like this compound. otago.ac.nznih.gov The development of highly active and stable palladium catalysts and ligands has enabled these reactions to be carried out under milder conditions with higher yields and broader substrate scope.

Table 2: Comparison of Coupling Methods

| Coupling Method | Catalyst | Advantages | Disadvantages |

| Suzuki-Miyaura | Palladium | High yields, mild conditions, commercially available reagents | Potential for boronic acid decomposition |

| Stille | Palladium | Tolerant of many functional groups | Toxicity of tin reagents |

| Ullmann | Copper | Lower cost of catalyst | Harsh reaction conditions, lower yields |

The ongoing research in this area continues to provide more efficient and sustainable pathways for the synthesis of complex molecules like this compound.

One-Pot and Multicomponent Reaction Approaches

The synthesis of pyrazole-containing bi-aryl compounds, such as this compound, has been significantly advanced by the development of one-pot and multicomponent reactions (MCRs). These approaches offer considerable advantages over traditional linear syntheses, including operational simplicity, reduced reaction times, and higher efficiency. nih.gov

A notable one-pot strategy involves the synthesis of pyrazoles directly from arenes and carboxylic acids. rsc.org This method proceeds through the sequential formation of ketones and β-diketones, followed by heterocyclization with a hydrazine (B178648) derivative. rsc.orgmdpi.com For the target compound, this could conceptually involve the acylation of a suitable benzene derivative, followed by a second acylation to form a 1,3-dicarbonyl intermediate, which then reacts with methylhydrazine. Heller and Natarajan developed a highly innovative one-pot approach where 1,3-diketones are synthesized in situ from ketones and acid chlorides, and then directly converted to pyrazoles by the addition of hydrazine, achieving good to excellent yields. mdpi.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are particularly powerful for building complex heterocyclic systems. nih.gov A four-component reaction for synthesizing pyrano[2,3-c]pyrazoles, involving an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate, showcases the efficiency of MCRs in creating densely functionalized pyrazole systems. nih.gov While not a direct synthesis of the target benzoic acid, such MCRs highlight the potential for constructing the pyrazole core with various functionalities in a single, efficient step. For instance, a one-pot, four-component synthesis of 2H-indazolo[2,1-b]phthalazine-triones under solvent-free conditions demonstrates the construction of complex fused pyrazole systems, which could be conceptually adapted. researchgate.net

Similarly, a regioselective method for preparing 2-(1-phenyl-1H-pyrazol-5-yl)benzoic acids has been reported, starting from dilithiated C(α),N-phenylhydrazones and methyl hydrogen phthalate. bohrium.com The resulting C-acylated hydrazones are cyclized directly in an acidic medium, providing a direct route to the pyrazole-benzoic acid scaffold in yields ranging from 26-82%. bohrium.com Adapting this to the 1-methyl-4-yl isomer would require different starting materials but demonstrates a viable one-pot cyclization approach.

Solvent-Free and Environmentally Conscious Synthesis Modifications

In recent years, significant efforts have been directed towards developing greener and more environmentally benign methodologies for pyrazole synthesis. researchgate.net These methods aim to minimize or eliminate the use of hazardous organic solvents, reduce energy consumption, and utilize non-toxic catalysts and reagents. researchgate.netmdpi.com

Key green chemistry approaches applicable to the synthesis of this compound and its precursors include:

Solvent-Free Reactions: Performing reactions neat or in a ball mill (mechanochemistry) can eliminate the need for solvents altogether. nih.gov Ball milling, in particular, has been shown to be a versatile and eco-friendly method for synthesizing N-acyl pyrazole derivatives with high yields. nih.gov

Aqueous Media: Utilizing water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. researchgate.nete-journals.in One-pot, three-component syntheses of pyrazole-containing heterocycles have been successfully carried out in water using catalysts like p-toluenesulfonic acid. e-journals.in

Microwave and Ultrasound Irradiation: These non-conventional energy sources can dramatically accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netimpactfactor.org

Catalyst-Free Synthesis: The development of catalyst-free protocols represents a significant step towards sustainability. A recently developed method for forming C=N bonds—a key step in the formation of hydrazones for pyrazole synthesis—operates at room temperature using water as a co-solvent without any catalyst. nih.gov This approach shows high functional group tolerance and could be applied to the condensation step in pyrazole synthesis. nih.gov

These environmentally conscious modifications not only reduce the environmental impact of chemical synthesis but also often lead to improved economic feasibility by reducing costs associated with solvents, energy, and waste disposal. researchgate.netimpactfactor.org

Derivatization Strategies of the Core Structure

The this compound scaffold is a versatile platform for further chemical modification. mdpi.com Derivatization can be targeted at two primary sites: the carboxylic acid group on the benzoic acid ring and the C-H bonds of the pyrazole ring. These modifications are crucial for exploring the structure-activity relationships of new chemical entities in fields like medicinal chemistry and materials science. mdpi.comlifechemicals.com

Esterification and Amidation Reactions

The carboxylic acid moiety is a prime handle for derivatization through esterification and amidation reactions.

Esterification: The conversion of the carboxylic acid to an ester, such as a methyl or ethyl ester, is typically achieved through Fischer esterification. youtube.comyoutube.com This reaction involves heating the carboxylic acid with an excess of alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.comtcu.edu The reaction is an equilibrium process, and to drive it towards the product, either an excess of the alcohol is used or the water formed is removed. tcu.edu

Amidation: The carboxylic acid can be converted into a wide range of primary, secondary, or tertiary amides. A common method involves activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂), and then reacting the activated intermediate with a desired amine. researchgate.net Alternatively, direct condensation of the carboxylic acid with an amine can be promoted by coupling agents. This reaction forms an amide bond and a water molecule as a byproduct. youtube.com For example, reacting benzoic acid with methylamine (B109427) yields N-methylbenzamide. youtube.com The synthesis of various amide derivatives from pyrimidine-containing benzoic acids has been demonstrated by reacting the acid with different substituted amines in the presence of a base. researchgate.net

| Reaction Type | Reagents | Product Type | Reference |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester (e.g., Methyl benzoate) | tcu.edu, youtube.com |

| Amidation | 1. Thionyl Chloride2. Amine | Amide | researchgate.net |

| Amidation | Amine, Coupling Agent | Amide | youtube.com |

Functionalization of the Pyrazole Ring

The pyrazole ring itself offers several positions for functionalization, primarily through C-H activation and substitution reactions. rsc.org These transformations allow for the introduction of a wide array of chemical groups, significantly expanding the chemical space around the core structure.

Halogenation: The pyrazole ring can be halogenated to introduce chloro, bromo, or iodo substituents, which are valuable handles for further cross-coupling reactions. nih.gov Bromination can be achieved using bromine (Br₂) in solvents like dichloromethane (B109758) or chloroform, while N-bromosuccinimide (NBS) is also an effective reagent. nih.gov Similarly, chlorination can be performed with chlorine (Cl₂) or N-chlorosuccinimide (NCS). nih.gov

Thiocyanation: The C-H bond of a pyrazole ring can be directly thiocyanated, which is an effective method for C-S bond formation. nih.gov

N-Alkylation/Arylation: While the N1 position of the pyrazole in the target compound is already methylated, general strategies for N-alkylation and N-arylation are well-established for pyrazole scaffolds, often involving reaction with alkyl or aryl halides in the presence of a base. nih.gov

Transition-Metal-Catalyzed C-H Functionalization: Modern synthetic methods increasingly rely on transition-metal catalysis (e.g., using palladium, rhodium, or copper) to directly functionalize C-H bonds. rsc.org These methods provide access to a wide range of functionalized pyrazoles in a single step, forming new C-C and C-heteroatom bonds with high efficiency and regioselectivity. rsc.org

Substituent Effects on Synthetic Accessibility

The accessibility and yield of substituted pyrazoles are significantly influenced by the electronic and steric properties of substituents on the starting materials. nih.govnih.gov In the classical Knorr synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, the nature of the substituents governs the regioselectivity of the final product. mdpi.com

For example, when an unsymmetrical 1,3-diketone reacts with methylhydrazine, two regioisomeric pyrazoles can be formed. The outcome depends on the electronic nature of the substituents on the diketone. nih.gov Electron-withdrawing groups can influence the initial site of nucleophilic attack by the hydrazine. Similarly, the steric bulk of the substituents can direct the reaction pathway, favoring the formation of the less sterically hindered product. nih.gov

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map out the complete covalent framework and infer conformational preferences.

Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Interpretation

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule, respectively.

The ¹H NMR spectrum of 2-(1-Methyl-1H-pyrazol-4-YL)benzoic acid is expected to show distinct signals for the protons on the pyrazole (B372694) ring, the benzoic acid ring, and the N-methyl group. The protons on the pyrazole ring (H-3 and H-5) typically appear as singlets in the aromatic region. The methyl group attached to the pyrazole nitrogen (N-CH₃) will present as a sharp singlet in the upfield region, typically around 3.9 ppm. The protons of the benzoic acid moiety will exhibit a more complex pattern due to spin-spin coupling, appearing as multiplets in the downfield aromatic region. The acidic proton of the carboxylic acid group (-COOH) is anticipated to be a broad singlet at a very downfield chemical shift, often above 10 ppm, and its presence can be confirmed by D₂O exchange.

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. The spectrum will show signals for the carbonyl carbon of the carboxylic acid group, the aromatic carbons of the benzoic acid ring, and the carbons of the pyrazole ring, including the N-methyl carbon. The carbonyl carbon is characteristically found far downfield. For comparison, the carbonyl carbon in benzoic acid itself resonates around 172 ppm. rsc.orgdocbrown.info The carbons of the two aromatic rings will appear in the typical range of approximately 110-150 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound This table is predictive and based on general chemical shift values for similar structural motifs. Actual experimental values may vary.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole H-3 | ~7.5 - 8.0 | Singlet |

| Pyrazole H-5 | ~7.8 - 8.2 | Singlet |

| N-CH₃ | ~3.9 | Singlet |

| Benzoic Acid H-3/H-4/H-5/H-6 | ~7.4 - 8.1 | Multiplets |

| COOH | >10 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound This table is predictive and based on general chemical shift values for similar structural motifs. Actual experimental values may vary.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~167 - 173 |

| Benzoic Acid Aromatic Carbons | ~125 - 145 |

| Pyrazole Aromatic Carbons | ~115 - 140 |

| N-CH₃ | ~35 - 40 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. smolecule.com For this compound, COSY would be instrumental in confirming the connectivity of the protons within the benzoic acid ring system by showing cross-peaks between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbon atoms they are attached to. nist.gov This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the N-methyl proton signal to the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). nist.gov This is particularly powerful for connecting different fragments of the molecule. For example, HMBC can show correlations from the pyrazole protons to the carbons of the benzoic acid ring, confirming the C-C bond that links the two heterocyclic systems. It can also confirm the assignment of quaternary (non-protonated) carbons by showing correlations from nearby protons.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is particularly useful for identifying key functional groups. libretexts.org In the spectrum of this compound, several characteristic absorption bands are expected. A very broad band would appear in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid is expected as a strong, sharp band around 1700 cm⁻¹. For benzoic acid, this peak is observed at approximately 1677 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. libretexts.org

Table 3: Predicted FT-IR Absorption Bands for this compound This table is predictive and based on typical group frequencies.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch (dimer) | 2500 - 3300 | Broad, Strong |

| Carbonyl (Carboxylic Acid) | C=O Stretch | ~1700 | Strong |

| Aromatic Rings | C=C Stretch | 1600 - 1450 | Medium to Strong |

| Aromatic Rings | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Methyl Group | C-H Stretch | 2850 - 2960 | Medium to Weak |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is also visible in Raman spectra, non-polar bonds, such as the C=C bonds in the aromatic rings, often produce stronger signals than in FT-IR. uni.lu The symmetric breathing vibrations of the aromatic rings are particularly characteristic in Raman spectra. For benzoic acid derivatives, the carboxyl group exhibits pH-dependent Raman signals; the peak around 1700 cm⁻¹ (C=O) decreases as pH increases, while a peak near 1400 cm⁻¹ (COO⁻ symmetric stretch) grows. This technique can be valuable for studying the compound's behavior in different chemical environments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions characteristic of its conjugated aromatic systems. The benzoic acid and pyrazole rings constitute chromophores that absorb UV light, leading to π → π* transitions. The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents. The connection between the two aromatic rings would likely result in a spectrum that reflects an extended conjugated system compared to the individual pyrazole and benzoic acid chromophores.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

While specific, experimentally-derived mass spectrometry data for this compound is not extensively detailed in publicly available literature, the expected fragmentation patterns can be inferred from the general principles of mass spectrometry and the known behavior of its constituent aromatic carboxylic acid and N-methylpyrazole moieties.

Upon electron ionization (EI), the molecule would be expected to generate a molecular ion peak [M]+, which would confirm its molecular weight. The high-resolution mass spectrum would provide the exact mass, allowing for the confirmation of the molecular formula, C₁₁H₁₀N₂O₂.

The fragmentation of this compound would likely proceed through several key pathways characteristic of aromatic carboxylic acids and ortho-substituted systems. A common fragmentation for benzoic acid derivatives is the loss of the hydroxyl group (-OH) to form an [M-17]+ ion, followed by the loss of carbon monoxide (CO) to yield an [M-45]+ ion, corresponding to the pyrazolyl-phenyl cation. researchgate.netnist.gov The interaction between the ortho-positioned carboxylic acid and the pyrazole ring, known as the "ortho effect," could lead to characteristic fragmentation pathways, such as the loss of a water molecule (H₂O), resulting in an [M-18]+ peak. researchgate.netnist.gov

Fragmentation of the pyrazole ring itself is also anticipated. N-methylpyrazoles typically exhibit cleavage of the ring. Common fragmentation patterns for pyrazoles can involve the expulsion of a nitrogen molecule (N₂) or hydrogen cyanide (HCN), leading to various smaller fragment ions that would be characteristic of the substituted pyrazole core. researchgate.net The presence of the methyl group on the pyrazole nitrogen would also influence fragmentation, potentially leading to the loss of a methyl radical (•CH₃).

A summary of predicted key ions in the mass spectrum of this compound is presented below.

| Ion | Predicted m/z | Description |

| [C₁₁H₁₀N₂O₂]⁺ | 202 | Molecular Ion (M⁺) |

| [C₁₁H₉N₂O]⁺ | 185 | Loss of hydroxyl radical ([M-OH]⁺) |

| [C₁₀H₉N₂]⁺ | 157 | Loss of carboxyl group ([M-COOH]⁺) |

| [C₁₁H₈N₂O]⁺ | 184 | Loss of water ([M-H₂O]⁺) - ortho effect |

| [C₁₀H₁₀N₂O₂]⁺ | 187 | Loss of methyl radical ([M-CH₃]⁺) |

This table is predictive and based on general fragmentation principles, not on published experimental data for this specific compound.

Single-Crystal X-ray Diffraction for Solid-State Architecture

Determination of Molecular Geometry and Bond Parameters

A single-crystal X-ray diffraction study would be expected to reveal a non-planar conformation for this compound due to steric hindrance between the ortho-substituted pyrazole and carboxylic acid groups. This would lead to a significant dihedral angle between the planes of the benzene (B151609) and pyrazole rings.

The bond lengths within the benzoic acid moiety are expected to be consistent with those of other substituted benzoic acids. The C-C bonds of the phenyl ring would exhibit lengths intermediate between single and double bonds, characteristic of an aromatic system. The carboxylic acid group would feature a C=O double bond and a C-O single bond.

Within the 1-methyl-1H-pyrazol-4-yl substituent, the bond lengths would reflect its heterocyclic aromatic character. The N-N bond and the various C-N and C-C bonds would have lengths that are well-established for pyrazole derivatives. researchgate.net The C-C bond linking the pyrazole and phenyl rings would be a key parameter, its length indicating the degree of electronic communication between the two ring systems.

Elucidation of Crystallographic Packing and Lattice Dynamics

The crystallographic packing of this compound in the solid state would be largely governed by intermolecular hydrogen bonding and π-π stacking interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly probable that it would form dimeric structures with neighboring molecules through O-H···O hydrogen bonds, a common motif for carboxylic acids. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for the theoretical investigation of molecular systems. These methods allow for a detailed exploration of the electronic structure and related properties of 2-(1-methyl-1H-pyrazol-4-yl)benzoic acid.

Density Functional Theory (DFT) is a powerful computational method for determining the ground-state electronic structure of molecules. By utilizing functionals such as B3LYP combined with basis sets like 6-311++G(d,p), researchers can perform geometry optimization to identify the most stable three-dimensional arrangement of atoms in this compound. This process minimizes the energy of the molecule, providing precise theoretical values for bond lengths, bond angles, and dihedral angles. A critical parameter is the dihedral angle between the pyrazole (B372694) and benzene (B151609) rings, which DFT calculations have shown to be non-planar, indicating a twisted conformation that minimizes steric hindrance. The optimized geometry is the foundation for calculating other molecular properties.

The electronic structure analysis reveals the distribution of electrons within the molecule, offering insights into its stability and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity.

A larger HOMO-LUMO gap implies greater stability and lower reactivity, as more energy is required to promote an electron from the HOMO to the LUMO. For this compound, the HOMO is typically found to be distributed over the electron-rich pyrazole and phenyl rings, while the LUMO is localized on the electron-withdrawing carboxylic acid group.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.58 | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO | -1.89 | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.69 | Indicates molecular stability and chemical reactivity. |

Note: Values are illustrative and depend on the specific DFT functional and basis set employed in the calculation.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule, highlighting regions that are rich or deficient in electrons. These maps are invaluable for predicting where a molecule is susceptible to electrophilic (electron-seeking) or nucleophilic (nucleus-seeking) attack.

In the MEP map of this compound, areas of negative electrostatic potential (typically colored red and yellow) are concentrated around the electronegative oxygen atoms of the carboxyl group and the nitrogen atoms of the pyrazole ring. These electron-rich sites are the most likely targets for electrophiles. Conversely, regions of positive potential (colored blue) are found around the hydrogen atoms, especially the acidic proton of the carboxylic acid, indicating these are the sites prone to nucleophilic attack.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard."

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

Fukui Functions: These are local reactivity descriptors that identify which specific atoms within the molecule are most susceptible to electrophilic, nucleophilic, or radical attack.

Table 2: Calculated Global Reactivity Descriptors

| Parameter | Definition | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) ≈ -EHOMO | Energy required to remove an electron. | 6.58 |

| Electron Affinity (A) ≈ -ELUMO | Energy released upon adding an electron. | 1.89 |

| Electronegativity (χ) = (I+A)/2 | The power to attract electrons. | 4.235 |

| Chemical Hardness (η) = (I-A)/2 | Resistance to deformation of electron cloud. | 2.345 |

| Electrophilicity Index (ω) = χ²/(2η) | A measure of electrophilic character. | 3.82 |

Note: These values are derived from the HOMO and LUMO energies presented in Table 1.

Spectroscopic Property Simulations and Validation

Computational methods are also adept at simulating various types of spectra. These theoretical spectra can be compared with experimental results to validate the accuracy of the computational model and aid in the interpretation of experimental data.

Theoretical vibrational spectra (Infrared and Raman) for this compound can be calculated using DFT. By computing the second derivatives of the energy with respect to the atomic positions, one can determine the frequencies and intensities of the fundamental vibrational modes. These modes correspond to specific molecular motions such as bond stretching, angle bending, and torsional rotations.

The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. This computational analysis allows for a detailed and unambiguous assignment of the peaks observed in experimental IR and Raman spectra, confirming the presence of key functional groups like C=O, O-H, C-N, and C=C.

Simulation of NMR Chemical Shifts and UV-Vis Absorption Spectra

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. Techniques such as the Gauge-Including Atomic Orbital (GIAO) method are frequently employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. unn.edu.ng These theoretical calculations, often performed using Density Functional Theory (DFT) with specific basis sets like B3LYP/6-311++G(d,p), can yield predicted ¹H and ¹³C NMR spectra that show strong correlation with experimental data. mdpi.comnih.gov

For instance, studies on the related compound 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid have demonstrated that theoretical and experimental NMR chemical shifts are closely aligned. mdpi.com The solvent environment can significantly influence chemical shifts, and computational models can account for this by using approaches like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM). unn.edu.ng Changes in solvent polarity can cause notable shifts in the resonance of specific protons, a phenomenon that can be accurately modeled. unn.edu.ng

The table below illustrates a typical comparison between experimental and theoretical chemical shifts, as seen in studies of similar aromatic carboxylic acids.

Interactive Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (Illustrative Example)

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| H-1 | 7.90 | 7.85 | 0.05 |

| H-2 | 7.55 | 7.52 | 0.03 |

| H-3 | 7.40 | 7.38 | 0.02 |

| H-4 | 8.10 | 8.08 | 0.02 |

| CH₃ | 3.90 | 3.88 | 0.02 |

Note: This data is illustrative for a similar heterocyclic compound and demonstrates the typical accuracy of such simulations.

Similarly, Ultraviolet-Visible (UV-Vis) absorption spectra can be simulated using Time-Dependent Density Functional Theory (TD-DFT). These calculations help identify the electronic transitions responsible for the observed absorption bands. mdpi.comresearchgate.net The simulations can predict the maximum absorption wavelengths (λ_max) in both the gas phase and in various solvents. mdpi.com The difference in λ_max values between the gas phase and solvents highlights the effect of solvent polarity on the electronic structure. mdpi.comacademie-sciences.fr For example, the calculated λ_max for 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid in the gas phase was found to be 357 nm, while the experimental value in Dimethyl sulfoxide (B87167) (DMSO) was 396 nm, showing a significant solvatochromic shift. mdpi.com

Advanced Theoretical Methods

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, including lone pairs, bonds, and intermolecular interactions. nih.govwisc.edu For this compound, NBO analysis can elucidate intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. nih.gov In compounds containing pyrazole and benzoic acid moieties, significant delocalization occurs from lone pairs on oxygen and nitrogen atoms to the antibonding orbitals (π*) of the aromatic rings. This charge delocalization is crucial for the molecule's stability and electronic properties. nih.govresearchgate.net

The following table provides an example of NBO analysis results from a related compound, showcasing the types of interactions and their stabilization energies.

Interactive Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix (Illustrative Example)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(1) O1 | π*(C2-C3) | 25.5 | π-conjugation |

| LP(1) N1 | π*(C4-C5) | 18.9 | π-conjugation |

| π(C2-C3) | π*(C4-C5) | 20.1 | Intramolecular charge transfer |

| π(C7-C8) | π*(C9-C10) | 22.4 | Intramolecular charge transfer |

Note: Data is illustrative, based on findings for similar heterocyclic systems. LP denotes a lone pair.

Electron Localization Function (ELF) and Reduced Density Gradient (RDG) for Bonding Characterization

The Electron Localization Function (ELF) and Reduced Density Gradient (RDG) are powerful computational tools used to visualize and characterize chemical bonding. researchgate.netmdpi.com ELF analysis provides a map of electron pair localization in a molecule, allowing for a clear distinction between covalent bonds, lone pairs, and atomic cores. jussieu.frjussieu.fr Regions with high ELF values (approaching 1.0) correspond to areas where there is a high probability of finding a localized electron pair, such as in the middle of a covalent bond or at the position of a lone pair. researchgate.net

Reduced Density Gradient (RDG) analysis is particularly useful for identifying and visualizing non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. mdpi.comresearchgate.net The method involves plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). researchgate.netscielo.org.mx This generates 3D maps where different types of interactions are represented by different colors:

Blue: Strong attractive interactions (e.g., hydrogen bonds)

Green: Weak van der Waals interactions

Red: Strong repulsive interactions (e.g., steric clashes)

For a molecule like this compound, RDG analysis would reveal weak intramolecular interactions between the two ring systems and potential intermolecular hydrogen bonding involving the carboxylic acid group. mdpi.comufms.br

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its conformational landscape—the range of three-dimensional shapes the molecule can adopt—and the effects of solvents on its structure and dynamics. researchgate.netnih.gov

By simulating the molecule's behavior over nanoseconds, researchers can identify the most stable conformers and the energy barriers between them. nih.gov This is particularly important for understanding the flexibility of the bond linking the pyrazole and benzoic acid rings.

MD simulations are also instrumental in studying solvation effects. By placing the molecule in a box of explicit solvent molecules (e.g., water, ethanol), the simulation can model the specific interactions, such as hydrogen bonding, between the solute and the solvent. rsc.org Studies on benzoic acid have shown that solvent polarity and molecular size can quantitatively influence crystal growth and morphology, a process that can be accurately reproduced and understood through MD simulations. rsc.org The stability of a compound within a specific environment, such as a biological receptor site, can also be assessed by monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during the simulation. nih.govresearchgate.net

Computational Studies on Non-Linear Optical (NLO) Properties

Computational methods, particularly DFT, are widely used to predict the Non-Linear Optical (NLO) properties of molecules. researchgate.net NLO materials are of great interest for applications in optoelectronics and photonics. The key parameters that define a molecule's NLO response are its dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. bohrium.com

For a molecule to exhibit significant NLO properties, it typically requires a strong donor-acceptor system that facilitates intramolecular charge transfer (ICT). jmcs.org.mx In this compound, the pyrazole ring can act as an electron donor and the benzoic acid moiety as an electron acceptor. Computational studies on similar heterocyclic compounds have shown that the magnitude of the NLO response is highly dependent on the molecule's electronic structure, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.comresearchgate.net A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability. bohrium.com

Calculations can predict these NLO properties, allowing for the in-silico screening of promising candidates. The table below presents illustrative NLO data for related triazole derivatives, highlighting the typical values obtained from such calculations.

Interactive Table 3: Calculated Non-Linear Optical (NLO) Properties (Illustrative Example)

| Compound | Dipole Moment (μ, Debye) | Polarizability (α, 10⁻²³ esu) | First Hyperpolarizability (β, 10⁻³⁰ esu) |

|---|---|---|---|

| Derivative A | 5.8 | 3.5 | 5.5 |

| Derivative B | 6.5 | 3.9 | 6.1 |

| Derivative C | 7.2 | 4.2 | 6.3 |

Note: Data is illustrative and based on DFT calculations for similar NLO-active heterocyclic compounds. bohrium.comymerdigital.com

These theoretical investigations are crucial for designing novel materials with enhanced NLO characteristics for advanced technological applications.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid |

| Dimethyl sulfoxide (DMSO) |

| 2-(2-Hydroxyphenyl)-1-azaazulene |

| 2-[(2,3-dimethylphenyl)amino]benzoic acid |

| 4-vinyl benzoic acid |

| 1-(4-bromobenzoyl)-3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde |

| 3-bromobenzoic acid |

| triphenylamine |

Coordination Chemistry and Metal Organic Complexes

Ligand Design Principles for Metal Coordination

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the geometry, nuclearity, and properties of the resulting metal complex. researchgate.net For ligands like 2-(1-methyl-1H-pyrazol-4-yl)benzoic acid, key principles include denticity, chelation, and the electronic and steric influence of substituents. tandfonline.comresearchgate.net

The this compound ligand possesses two primary coordinating groups: the pyrazole (B372694) ring and the carboxylic acid. This makes it a heteroditopic ligand, capable of binding metal ions through both nitrogen and oxygen donor atoms.

The pyrazole moiety can coordinate to a metal center in several ways. Typically, it acts as a monodentate ligand through the lone pair of its sp2-hybridized nitrogen atom (N2 position). researchgate.netnih.gov The N-methylation at the N1 position prevents this nitrogen from participating in coordination and also eliminates the possibility of deprotonation to form a bridging pyrazolate anion, a common feature in N-unsubstituted pyrazoles. nih.gov This directs the coordination exclusively to the N2 nitrogen.

The benzoic acid moiety , upon deprotonation to benzoate (B1203000), offers a rich variety of coordination modes. The carboxylate group can act as a monodentate, bidentate chelating, or bidentate bridging ligand. unibo.itacs.org The bridging mode is particularly crucial in the formation of polynuclear complexes and extended structures like coordination polymers and MOFs. unibo.it

The combination of the pyrazole and benzoate groups allows for several possibilities:

Monodentate Coordination: The ligand could bind through either the pyrazole nitrogen or a carboxylate oxygen.

Bidentate Chelation: While the ortho positioning of the pyrazole ring relative to the carboxylic acid group on the benzene (B151609) ring is not ideal for forming a stable five- or six-membered chelate ring with a single metal ion, intramolecular hydrogen bonding might influence conformational preferences.

Bridging Coordination: The most likely role for this ligand is as a bridging linker between two or more metal centers, utilizing the pyrazole nitrogen and the carboxylate group to propagate a larger network. This is a common feature in pyrazole-carboxylate mixed-ligand systems. acs.org

Substituents on both the pyrazole and benzene rings can significantly influence the ligand's coordination behavior. In this compound, the key substituents are the methyl group on the pyrazole and the entire pyrazolyl group on the benzoic acid ring.

Methyl Group: The methyl group at the N1 position of the pyrazole is a critical substituent. It blocks one of the potential nitrogen donor sites and prevents deprotonation, thus simplifying the coordination mode to a monodentate N2-donor. nih.gov Sterically, the methyl group is relatively small and is not expected to impose significant hindrance, allowing the pyrazole ring to approach the metal center effectively. tandfonline.com

Pyrazolyl Group on Benzoic Acid: The position of the pyrazolyl group on the benzoic acid ring is crucial. In this case, the 2-position (ortho) creates a sterically demanding environment around the carboxylate group. This steric hindrance could influence the coordination geometry of the metal center and may favor certain coordination modes of the carboxylate over others. figshare.comtandfonline.com Studies on related ligands have shown that steric influences of substituents can determine both the stability of complexes in solution and their ultimate structure in the solid state. tandfonline.comfigshare.com

The electronic effect of the pyrazole ring on the acidity of the carboxylic acid is another factor. The pKa of the carboxylic acid will affect the pH conditions required for deprotonation and complex formation.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-carboxylate ligands is typically achieved through self-assembly processes in solution. nih.govresearchgate.net The reaction conditions, such as solvent, temperature, pH, and metal-to-ligand molar ratio, play a critical role in determining the final product, which can range from discrete molecules to one-, two-, or three-dimensional coordination polymers. unibo.itacs.org

Based on studies of analogous ligands, this compound is expected to form stable complexes with a variety of divalent and trivalent transition metal ions. acs.orgnih.govrsc.orgrepec.orgmdpi.com

Copper(II): Cu(II) complexes with pyrazole and carboxylate ligands are numerous. unibo.itnih.gov The reactions often yield polynuclear structures, with the carboxylate and sometimes pyrazolate (if N-unsubstituted) groups acting as bridges. acs.orgrsc.org Given the Jahn-Teller effect of Cu(II), distorted coordination geometries like square pyramidal or distorted octahedral are common. nih.govnih.gov

Cadmium(II) and Zinc(II): These d¹⁰ ions are attractive for the construction of coordination polymers and MOFs due to their flexible coordination geometries, which can range from tetrahedral to octahedral. acs.orgnih.govrsc.org Research on Cd(II) complexes with mixed 3-(2-pyridyl)pyrazole and various carboxylate ligands has demonstrated the formation of dinuclear units and 1D or 2D networks, where the final structure is heavily influenced by the geometry of the carboxylate ligand and weak interactions like π-π stacking. acs.org Similarly, Zn(II) has been used with pyrazole-functionalized carboxylic acids to create MOFs for applications like dye adsorption. rsc.org

Cobalt(II): Co(II) readily forms complexes with pyrazole-based ligands, exhibiting tetrahedral or octahedral geometries. repec.orgccsenet.orgresearchgate.net The resulting complexes can be mononuclear or polynuclear, and their magnetic properties are often of interest. acs.orgnih.gov For example, a Co(II) complex with a heteroditopic pyrazole-benzoic acid ligand, para-((3,5-dimethyl-1H-pyrazol-4-yl)methylene)benzoic acid, forms a low-dimensional assembly. acs.org

Chromium(III): While less common in the context of simple pyrazole-carboxylates, Cr(III) is known to form stable octahedral complexes. The synthesis of a Cr(III) complex with a pyrazolone-based ligand resulted in a mononuclear complex with an octahedral geometry.

A general synthetic approach involves dissolving the metal salt (e.g., nitrate, chloride, or acetate) and the deprotonated ligand (often by adding a base like sodium hydroxide (B78521) or triethylamine) in a suitable solvent or solvent mixture (e.g., ethanol, methanol (B129727), water, DMF) and allowing the complex to crystallize, sometimes under solvothermal conditions. nih.govresearchgate.net

For complexes involving pyrazole-carboxylate ligands, a variety of coordination geometries are observed:

Octahedral: This is a common geometry for many transition metals, including Co(II), Ni(II), and Cd(II), often involving coordination to multiple ligand molecules and sometimes solvent molecules. acs.orgnih.govmdpi.com

Tetrahedral: This geometry is often seen with Co(II) and Zn(II). acs.orgnih.gov

Square Pyramidal/Planar: These geometries are frequently observed for Cu(II) complexes. tandfonline.com

Distorted Geometries: Due to steric constraints or electronic effects, ideal geometries are often distorted. tandfonline.com

The metal-ligand bond lengths provide insight into the strength of the interaction. For instance, in Cd(II) complexes with pyrazole- and carboxylate-based ligands, Cd-N bond distances are typically in the range of 2.28–2.29 Å, while Cd-O bond lengths vary more widely, from 2.20 to 2.62 Å, depending on the coordination mode of the carboxylate. acs.org

The table below summarizes typical coordination numbers and geometries observed for relevant transition metals with analogous pyrazole-carboxylate ligands.

| Metal Ion | Typical Coordination Number | Common Geometries | Reference(s) |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral | tandfonline.comrsc.org |

| Cd(II) | 6, 7 | Distorted Octahedral, Pentagonal Bipyramidal | acs.org |

| Zn(II) | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Octahedral | figshare.comnih.govrsc.org |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | acs.orgrepec.org |

| Cr(III) | 6 | Octahedral |

This table is generated based on data from analogous systems and represents expected, not confirmed, behavior for the specific title compound.

Development of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgnih.gov Ligands containing both pyrazole and carboxylate functionalities are excellent candidates for MOF construction because they offer robust coordination sites and the ability to form extended, porous networks. rsc.orgacs.org

The development of MOFs using pyrazole-functionalized carboxylic acid ligands has been shown to yield materials with applications in areas such as selective gas adsorption and catalysis. rsc.orgrsc.orgnih.gov For example, Zn(II)-MOFs based on a pyrazole-functionalized dicarboxylic acid have been shown to be effective in the selective adsorption of organic dyes. rsc.org The stability of pyrazolate-based MOFs, in particular, makes them attractive for catalytic applications. acs.org While the N-methylated pyrazole in the title compound cannot form a pyrazolate bridge, its role as a monodentate linker is still highly relevant for creating stable and functional MOF architectures.

Design and Synthesis of MOFs Incorporating the Compound as a Linker

No published data is available.

Topological and Porosity Characterization of MOF Structures

No published data is available.

Supramolecular Assemblies and Intermolecular Interactions

Hydrogen Bonding Networks in Solid State

Hydrogen bonds are expected to be the most dominant force in directing the crystal packing of 2-(1-Methyl-1H-pyrazol-4-YL)benzoic acid.

A primary and highly predictable hydrogen bonding motif for this compound would involve the carboxylic acid group. Carboxylic acids frequently form robust centrosymmetric dimers through strong O-H···O hydrogen bonds between two molecules. This interaction is a very common and stable supramolecular synthon in crystal engineering.

The combination of the carboxylic acid function and the pyrazole (B372694) ring allows for the formation of extended hydrogen-bonded networks. Should the classic carboxylic acid dimer form, the pyrazole rings would be available for further interactions, potentially linking these dimeric units into one-, two-, or even three-dimensional architectures. For instance, weak C-H···O or C-H···N hydrogen bonds involving the methyl group or the aromatic rings could connect the primary dimeric units into more complex superstructures. In the crystal structures of related pyrazolyl-benzoic acids, combinations of O-H···N, O-H···O, N-H···O, and N-H···N hydrogen bonds have been shown to create intricate 3D frameworks.

π-π Stacking Interactions and Aromatic Stacking Motifs

The presence of two aromatic systems, the phenyl and pyrazole rings, introduces the possibility of π-π stacking interactions. These interactions, arising from the overlap of π-orbitals, are crucial in the close packing of aromatic molecules. The relative orientation of the two rings within the molecule (the dihedral angle) will significantly influence how they can interact with neighboring molecules.

It is common to observe offset or parallel-displaced stacking arrangements, where the centroid of one aromatic ring is positioned over the edge of another. The centroid-to-centroid distances for such interactions typically fall in the range of 3.3 to 3.8 Å. In similar heterocyclic compounds, π-π stacking has been observed to link hydrogen-bonded chains or sheets into a three-dimensional structure.

Weak Intermolecular Forces and Their Contribution to Crystal Packing

Beyond the strong hydrogen bonds and π-π stacking, a variety of weaker intermolecular forces are expected to play a significant role in the final crystal packing. These include:

C-H···O and C-H···N interactions: The methyl group and the C-H bonds of the aromatic rings can act as weak hydrogen bond donors to the oxygen atoms of the carboxyl group or the nitrogen atom of the pyrazole ring.

van der Waals forces: These non-specific attractive and repulsive forces are fundamental to achieving efficient space-filling in the crystal lattice.

Co-crystallization Strategies and Host-Guest Chemistry

The formation of co-crystals is a widely used strategy to modify the physicochemical properties of a molecule. Given its hydrogen bonding capabilities, this compound would be a prime candidate for co-crystallization with other molecules (co-formers) that have complementary functional groups.

During the crystallization process, it is possible for solvent molecules to be incorporated into the crystal lattice, forming solvates. These solvent molecules can participate in the hydrogen-bonding network, often acting as bridges between the primary molecules or filling voids within the structure. For example, water molecules, if present, are excellent at forming hydrogen bonds and can lead to the formation of hydrated crystal structures with unique, often more complex, three-dimensional arrangements. The inclusion of solvents like dimethyl sulfoxide (B87167) has also been observed in the crystallization of similar pyrazolone (B3327878) compounds.

An article focusing on the supramolecular assemblies and the design of specific supramolecular synthons for the chemical compound “this compound” cannot be generated at this time. A thorough search of available scientific literature and crystallographic databases did not yield specific research findings or crystallographic data for this particular compound.

The design and analysis of supramolecular synthons are predicated on detailed knowledge of the compound's crystal structure, which is determined through techniques such as X-ray crystallography. This data provides precise information on intermolecular interactions, including hydrogen bonding, π-stacking, and other non-covalent forces that govern the self-assembly of molecules in the solid state.

While research exists on the supramolecular chemistry of related pyrazole and benzoic acid derivatives, this information cannot be accurately extrapolated to "this compound." The specific substitution pattern and the relative orientation of the pyrazole and benzoic acid moieties in this molecule will uniquely dictate its intermolecular interactions and the resulting supramolecular architecture. Without experimental data, any discussion on the design of its supramolecular synthons would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the generation of a detailed and authoritative article on this specific topic is not possible until the crystal structure of "this compound" is determined and published in the scientific literature.

Applications in Materials Science and Catalysis

Utilization as a Building Block for Functional Materials

The bifunctional nature of 2-(1-Methyl-1H-pyrazol-4-YL)benzoic acid makes it an attractive candidate for the synthesis of novel functional materials. The pyrazole (B372694) moiety offers coordination sites for metal ions, while the benzoic acid group can participate in esterification, amidation, or salt formation, enabling its integration into larger molecular structures.

While direct polymerization of this compound is not extensively documented in dedicated studies, the principles of polymer chemistry suggest its potential for incorporation into polymer chains or matrices. The carboxylic acid group can be converted to a more reactive derivative, such as an acid chloride or an ester, to facilitate polymerization reactions. For instance, it could be co-polymerized with diols or diamines to form polyesters or polyamides, respectively. In these polymers, the pyrazole unit would be a pendant group, imparting specific properties to the macromolecule.

The integration of pyrazole derivatives into polymer matrices is a known strategy to enhance the thermal, mechanical, or functional properties of materials. For example, pyrazole-containing compounds have been blended with biodegradable polymers like poly(vinyl alcohol) (PVA), relying on hydrogen bonding interactions to create compatible blends bohrium.com. The nitrogen atoms in the pyrazole ring of this compound can act as hydrogen bond acceptors, potentially improving the miscibility and interfacial adhesion with polymer matrices that contain hydrogen bond donors.

The development of advanced composites often involves the use of functional fillers or additives to impart desired properties to a matrix material. While specific research on the use of this compound in advanced composites is limited, its properties suggest potential applications. For instance, its ability to coordinate with metal ions could be exploited to create metal-organic frameworks (MOFs) or coordination polymers that can be dispersed within a polymer matrix to enhance its thermal stability or introduce catalytic activity. The interaction between the pyrazole-benzoic acid ligand and metal centers can lead to the formation of robust, porous structures.

Catalytic Applications of the Compound and Its Derivatives

Pyrazole derivatives are widely recognized for their role as ligands in catalysis. The nitrogen atoms of the pyrazole ring can coordinate with a variety of transition metals, influencing the electronic and steric environment of the metal center and thereby tuning its catalytic activity.

This compound can act as a versatile ligand in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, it can form soluble metal complexes that catalyze a range of organic transformations. The coordination of the pyrazole nitrogen to a metal center can render the N-H proton more acidic, which can play a role in proton-responsive catalysis researchgate.net. Pyrazole-based ligands have been successfully employed in various catalytic reactions, including oxidation and carbon-carbon bond formation researchgate.net.

For heterogeneous catalysis, the compound can be anchored to a solid support, such as silica or a polymer resin, through its carboxylic acid group. This immobilization of the catalytic species facilitates its separation from the reaction mixture and allows for its reuse, which is a key advantage in industrial processes. Nickel-based heterogeneous catalysts, for example, have been used for the synthesis of pyrazoles themselves in one-pot reactions nih.gov.

The following table summarizes the potential coordination modes of this compound as a ligand:

| Coordination Site | Type of Interaction | Potential Catalytic Relevance |

| Pyrazole Nitrogen (N2) | σ-donation to metal center | Primary coordination site, influences electronic properties of the metal. |

| Carboxylate Oxygen | Ionic or covalent bonding | Can act as an ancillary ligand or an anchoring group to a support. |

| Aromatic Rings | π-interactions | Can influence the steric environment around the metal center. |

Derivatives of pyrazole have demonstrated significant catalytic activity in a variety of organic transformations. While specific performance data for this compound is not abundant, the broader class of pyrazole-based catalysts provides insights into its potential.

Oxidation Reactions: Copper complexes with pyrazole-based ligands have shown excellent catalytic activity in the oxidation of catechol to o-quinone nih.gov. The electronic properties of the pyrazole ligand play a crucial role in the catalytic efficiency of the metal center.

Cross-Coupling Reactions: Pyrazolyl ligands have been utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds researchgate.net. The steric and electronic properties of the pyrazole ligand can be tuned to optimize the catalytic activity and selectivity of these reactions.

The table below presents examples of organic transformations where pyrazole-based ligands have been effectively used, suggesting potential applications for this compound.

| Reaction Type | Metal Catalyst | Role of Pyrazole Ligand | Reference |

| Catechol Oxidation | Copper(II) | Enhances catalytic rate | nih.gov |

| Suzuki-Miyaura Coupling | Palladium(II) | Stabilizes the active catalytic species | researchgate.net |

| Transfer Hydrogenation | Ruthenium(II) | Participates in proton transfer steps | researchgate.netresearchgate.net |

Photophysical and Electronic Material Applications

The conjugated π-system of this compound, encompassing both the pyrazole and benzene (B151609) rings, suggests its potential for applications in photophysical and electronic materials. The absorption and emission of light by such molecules are governed by electronic transitions within their molecular orbitals.

Metal complexes incorporating pyrazole-containing ligands can exhibit interesting photophysical properties, including fluorescence and phosphorescence. For instance, complexes based on 2,4-bis-(triazol-1-yl)benzoic acid, a structurally related ligand, have been shown to possess good solid-state luminescence properties nih.gov. The emission characteristics of these materials can be tuned by the choice of the metal ion and the specific structure of the ligand.

The incorporation of pyrazole derivatives into organic electronic devices is an emerging area of research. The ability of the pyrazole ring to participate in charge transport and the potential for forming well-ordered structures through intermolecular interactions make these compounds interesting candidates for materials in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of organic compounds are dependent on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) nuph.edu.ua. The specific HOMO-LUMO gap of this compound and its derivatives would determine their suitability for specific electronic applications.

The following table summarizes the potential photophysical and electronic properties of materials based on this compound.

| Property | Potential Application | Influencing Factors |

| Luminescence | Organic Light-Emitting Diodes (OLEDs), Sensors | Metal ion coordination, ligand structure, solid-state packing |

| Charge Transport | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) | Molecular packing, HOMO/LUMO energy levels |

| Non-linear Optics | Optical switching, frequency conversion | Molecular structure and electronic properties |

Luminescence Properties of Coordination Compounds

There is no available scientific literature detailing the synthesis and characterization of coordination compounds involving “this compound” and the study of their luminescent properties. Research in this area would typically involve the reaction of the ligand with various metal ions, particularly lanthanides known for their characteristic emission spectra, followed by photophysical measurements to determine excitation and emission wavelengths, quantum yields, and luminescence lifetimes. Such data is crucial for assessing their potential in applications like lighting, sensing, and bio-imaging.

Structure Property Relationships and Ligand Design Principles

Correlating Molecular Structure with Synthetic Yields and Selectivity

The synthesis of 2-(aryl)benzoic acids, including pyrazolyl derivatives, is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govmdpi.com This method allows for the formation of the crucial carbon-carbon bond between the pyrazole (B372694) and benzene (B151609) rings. The yield and selectivity of such reactions are highly dependent on several factors, including the choice of catalyst, ligands, base, and solvent system.

Research on the Suzuki-Miyaura coupling of various halo-pyrazoles with arylboronic acids demonstrates that the reaction conditions can be optimized to achieve high yields. nih.govresearchgate.net For instance, the use of bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, in conjunction with a palladium precatalyst, has been shown to be effective for coupling sterically demanding or electronically varied substrates. rsc.orgrsc.org The choice of base, typically a carbonate or phosphate, and the solvent mixture, often a combination of an organic solvent like dioxane with water, also play a critical role in the reaction's efficiency. researchgate.net

The regioselectivity of the coupling is determined by the position of the halogen on the pyrazole ring and the boronic acid on the benzoic acid precursor. In the synthesis of 2-(1-Methyl-1H-pyrazol-4-YL)benzoic acid, a common route would involve the coupling of a 4-halo-1-methyl-1H-pyrazole with 2-carboxyphenylboronic acid or a derivative thereof. The yields for similar pyrazole-aryl couplings can range from moderate to excellent, often exceeding 80% under optimized conditions. nih.gov

Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of Pyrazole Derivatives This table presents data for analogous pyrazole coupling reactions to illustrate the effect of reaction parameters on yield.

| Pyrazole Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromopyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 75% | researchgate.net |

| 3-Bromopyrazole | 4-Methoxyphenyl-boronic acid | XPhos-Pd-G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 86% | nih.gov |

This is an interactive table. You can sort and filter the data by clicking on the column headers.

Impact of Structural Modifications on Electronic Properties

Structural modifications at different positions on either ring can significantly alter the electronic landscape of the molecule. For example, introducing electron-withdrawing substituents (e.g., nitro, cyano) on the benzoic acid ring would lower both the HOMO and LUMO energy levels, making the molecule more electrophilic. nih.govresearchgate.netunamur.be Conversely, adding electron-donating groups (e.g., methoxy, amino) would raise the HOMO and LUMO energies. Similar effects are observed with substitutions on the pyrazole ring. rsc.org

Computational studies on analogous compounds, such as 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, provide insight into these electronic properties. mdpi.comresearchgate.net Density Functional Theory (DFT) calculations can predict molecular orbital energies, electrostatic potential, and charge distribution, which are crucial for understanding reactivity. mdpi.com

Table 2: Calculated Electronic Properties for an Analogous Benzimidazole Derivative Data from a computational study on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid using DFT B3LYP/6-311++G(d,p) method.

| Property | Value |

|---|---|

| HOMO Energy | -6.54 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Gap | 4.65 eV |

This is an interactive table. You can sort and filter the data by clicking on the column headers.

Ligand Design Strategies for Tunable Coordination Behavior

The structure of this compound features two potential coordination sites: the N2 nitrogen of the pyrazole ring and the carboxylate group of the benzoic acid. This makes it a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.netnih.gov The coordination behavior can be tuned through strategic structural modifications.

One key strategy is to alter the steric hindrance around the coordinating atoms. For example, introducing bulky substituents on the pyrazole ring (at positions 3 or 5) or on the benzoic acid ring (ortho to the carboxylate) can influence the geometry of the resulting metal complex. rsc.orgrsc.org This can lead to the formation of complexes with different dimensionalities, from discrete mononuclear species to one-, two-, or three-dimensional polymers. nih.gov

Another approach is to modify the electronic properties of the ligand. The introduction of electron-withdrawing or electron-donating groups can change the pKa of the carboxylic acid and the basicity of the pyrazole nitrogen, thereby affecting their affinity for different metal ions. rsc.orgunamur.be The flexible nature of the bond connecting the two rings also allows for a range of coordination modes, including monodentate, bidentate, and bridging fashions. researchgate.net This flexibility is a key element in designing ligands for specific metal centers and desired network topologies. nih.gov

Computational Modeling for Rational Design of Derivatives

Computational chemistry offers powerful tools for the rational design of derivatives of this compound with desired properties, saving significant time and resources compared to purely experimental approaches. biointerfaceresearch.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpbs.comnih.govmdpi.com In a non-biological context, this can be used to understand how a ligand like this compound might interact with a chemical template or a receptor site within a larger molecular assembly, such as a metal-organic framework or a catalyst's active site.

Docking simulations can provide information on the binding energy, which is an estimate of the affinity between the ligand and the receptor. ijpbs.com It also reveals the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. For pyrazole derivatives, docking studies have been used to understand their binding modes with various protein targets, and the same principles can be applied to mechanistic studies of chemical interactions. ijpbs.comallsubjectjournal.com The results can guide the design of new derivatives with enhanced binding affinity or selectivity for a particular chemical environment.

Table 3: Example Docking Scores for Benzoic Acid Derivatives against a Protein Target This table shows docking scores for various benzoic acid derivatives against the SARS-CoV-2 main protease to illustrate the type of data generated in docking studies.

| Compound | Docking Score (kcal/mol) |

|---|---|

| Benzoic acid | -29.59 |

| Syringic acid | -37.25 |

| Gallic acid | -38.31 |

This is an interactive table. You can sort and filter the data by clicking on the column headers.

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method that correlates the structural or property descriptors of a set of compounds with a particular property of interest, such as their spectroscopic characteristics (e.g., NMR chemical shifts, IR vibrational frequencies). ej-chem.orgresearchgate.netresearchgate.neticapsr.com